

# Technical Support Center: Nanoparticle Tracking Analysis (NTA) of Small Nanoparticles

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## Compound of Interest

Compound Name: NNTA

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with small nanoparticles (typically < 100 nm) using Nanoparticle Tracking Analysis (NTA).

## Frequently Asked Questions (FAQs)

Q1: What is the smallest particle size NTA can reliably measure?

The detection limit of NTA is dependent on the particle's refractive index and the instrument's optics. For high refractive index materials like gold and silver, the detection limit can be as low as 10 nm.<sup>[1][2]</sup> For biological nanoparticles with lower refractive indices, such as proteins, lipids, and extracellular vesicles (EVs), the typical detection limit is between 30-50 nm.<sup>[1][3]</sup>

Q2: Why am I not detecting my small nanoparticles, even if they are within the theoretical detection limit?

Several factors can contribute to the inability to detect small nanoparticles:

- **Polydispersity:** In samples with a wide range of particle sizes (polydisperse), the intense light scattered by larger particles can obscure the much weaker signal from smaller particles, effectively masking their presence.<sup>[4]</sup>
- **Low Refractive Index:** Particles with a refractive index close to that of the surrounding medium will scatter light weakly, making them difficult to detect, especially at small sizes.

- **Inappropriate Instrument Settings:** The camera level and detection threshold must be optimized for small, weakly scattering particles. A camera level that is too low or a detection threshold that is too high will result in these particles not being tracked.
- **Sample Concentration:** The concentration of nanoparticles needs to be within the optimal range for the instrument (typically  $10^7$  to  $10^9$  particles/mL).<sup>[5][6]</sup> If the concentration of the small nanoparticle population is too low, it may not be adequately represented in the analysis.

Q3: How does sample polydispersity affect the analysis of small nanoparticles?

In a polydisperse sample, larger particles scatter significantly more light than smaller ones (scattering intensity is proportional to the sixth power of the diameter).<sup>[4]</sup> This can lead to an overestimation of the concentration of larger particles and a complete failure to detect smaller particle populations. For instance, in a mixture of 94 nm and 150 nm polystyrene particles, the 94 nm component can go completely undetected by NTA.<sup>[4]</sup>

Q4: What are the key considerations for sample preparation when analyzing small nanoparticles?

- **Dilution:** Samples must be diluted to an optimal concentration (typically between 20-100 particles per frame).<sup>[6][7]</sup> It is crucial to use a high-quality, particle-free diluent (e.g., filtered PBS) and to perform serial dilutions to find the optimal concentration.<sup>[7][8]</sup>
- **Contamination:** Diluents and sample handling can introduce contaminating particles. It is recommended to filter all buffers and solutions and to work in a clean environment.<sup>[1]</sup>
- **Viscosity:** The viscosity of the solvent directly affects the Brownian motion of the particles and, consequently, the size calculation. Ensure the correct viscosity value is entered into the software.<sup>[2][3]</sup>

## Troubleshooting Guides

### Issue 1: No or very few particles detected

Possible Cause	Troubleshooting Step
Sample concentration is too low.	1. Prepare a fresh, less-diluted sample. 2. If the stock concentration is inherently low, consider concentrating the sample using appropriate methods (e.g., ultracentrifugation for EVs), ensuring the method does not introduce aggregates or contaminants.
Camera level is too low.	Increase the camera level incrementally to enhance the visibility of weakly scattering particles. Be mindful that excessively high levels can increase background noise.
Detection threshold is too high.	Lower the detection threshold to allow the software to identify dimmer particles. A threshold that is too low may result in tracking background noise.
Poor focus.	Adjust the focus carefully. For small nanoparticles, it is crucial to achieve a sharp focus where particles appear as distinct points of light. <sup>[7]</sup>
Incorrect laser wavelength for small particles.	Some instruments offer multiple lasers. Shorter wavelength lasers (e.g., blue) are generally better for scattering from small particles. <sup>[7][9]</sup>

## Issue 2: Inaccurate or inconsistent sizing results

Possible Cause	Troubleshooting Step
Sample is too concentrated or polydisperse.	1. Perform further dilutions to ensure you are within the optimal concentration range. 2. If the sample is highly polydisperse, consider fractionation techniques (e.g., size exclusion chromatography) prior to NTA to analyze narrower size populations.
Incorrect viscosity and temperature settings.	Double-check that the solvent viscosity and temperature entered in the software are accurate for the experimental conditions.
Insufficient video capture duration or repeats.	For statistically robust data, especially for small particles, increase the video capture duration and the number of repeat measurements. Increasing video replicates from 5 to 15 has been shown to improve the precision of concentration measurements for vesicles between 50 and 120 nm. <a href="#">[10]</a>
Vibrations.	Ensure the instrument is placed on a stable, anti-vibration surface. Modern NTA software often includes algorithms to correct for minor vibrations, but significant disturbances can still affect tracking. <a href="#">[11]</a>

## Data Presentation

Table 1: NTA Detection Limits for Various Nanoparticle Types

Nanoparticle Material	Typical Refractive Index	Approximate NTA Detection Limit (Diameter)
Gold	~0.5-1.5 (wavelength dependent)	~10 nm
Silver	~0.1-0.2 (wavelength dependent)	~10 nm
Polystyrene	~1.59	~20-30 nm
Silica	~1.46	~30-40 nm
Extracellular Vesicles (EVs) / Liposomes	~1.37-1.45	~30-50 nm
Proteins	~1.45	~30-50 nm

Data compiled from various sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Impact of Instrument Settings on Small EV Analysis (Human Plasma Sample)

Laser Power (Blue, 450 nm)	Reported Average Particle Size (nm)	Reported Total Particle Concentration (particles/mL)	Observation
70 mW (Default)	-	-	Fewer small particles are visible and in focus.
210 mW (Recommended)	-	-	More small particles are visible and in focus.

Adapted from a study on optimizing NTA for small EVs.[\[7\]](#) Increasing the power of the laser that is most effective at scattering from small particles can improve their detection.

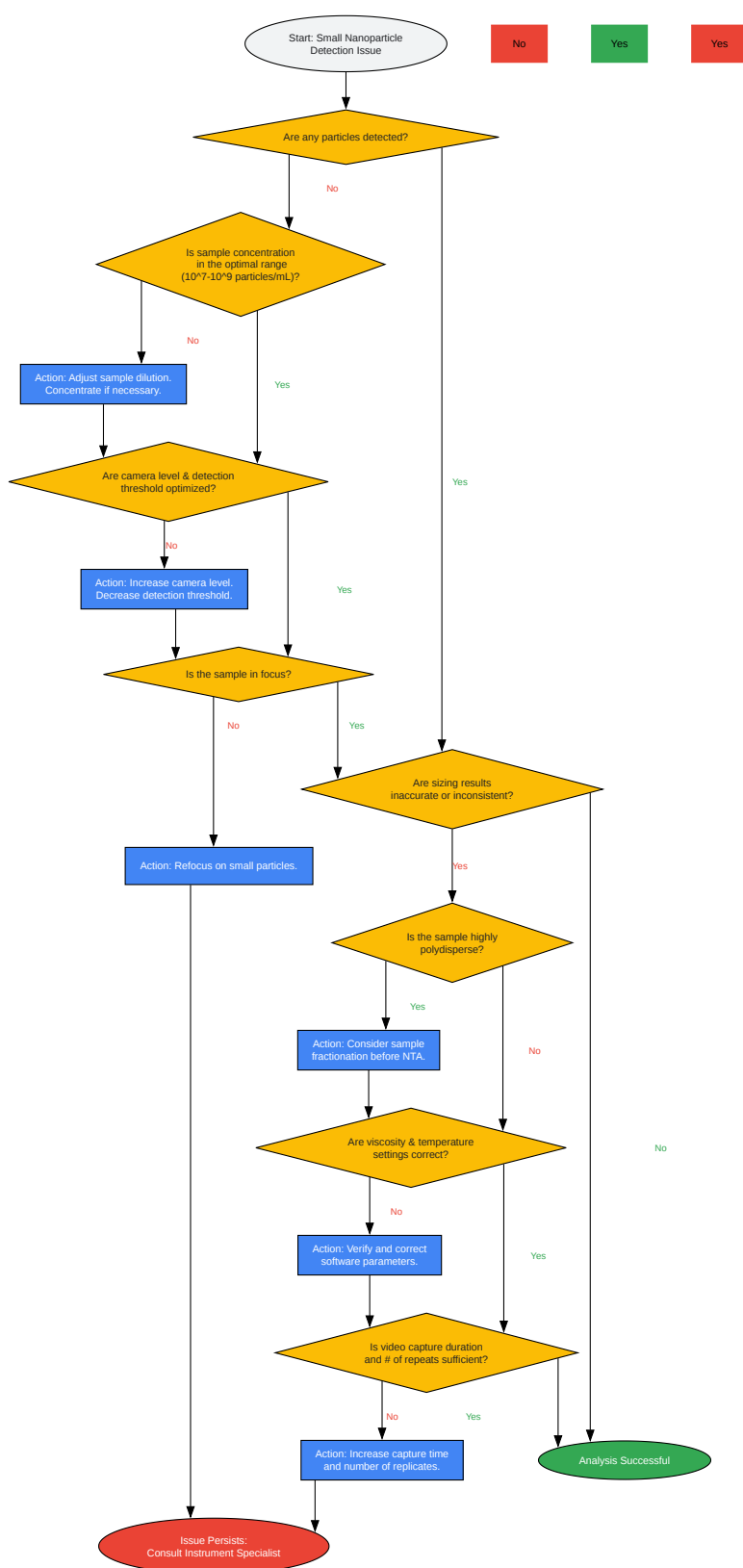
## Experimental Protocols

## Protocol 1: Basic NTA Measurement for Small Nanoparticles

- Instrument Preparation:
  - Ensure the instrument is clean by flushing with filtered, deionized water until the particle count is minimal (<5 particles per frame).
  - Verify instrument performance using a nanoparticle standard of a known size and concentration (e.g., 100 nm polystyrene beads).
- Sample Preparation:
  - Warm the sample and diluent to room temperature.
  - Prepare serial dilutions of the sample using a particle-free diluent (e.g., 0.22  $\mu\text{m}$  filtered PBS). The target concentration is typically  $10^7$  to  $10^9$  particles/mL, which corresponds to roughly 20-100 particles visible on the screen.[\[6\]](#)[\[7\]](#)
  - Vortex or gently mix each dilution to ensure homogeneity.
- Measurement:
  - Load the diluted sample into the sample chamber, avoiding the introduction of air bubbles.
  - Adjust the focus to obtain sharp, point-like images of the particles.
  - Set the camera level and detection threshold. For small, low-scattering particles, a higher camera level and lower detection threshold may be necessary. These settings should be determined empirically for each sample type.
  - Capture at least five videos of 60-second duration for each sample to ensure statistical significance.[\[10\]](#)
- Data Analysis:
  - Process the captured videos using the NTA software.

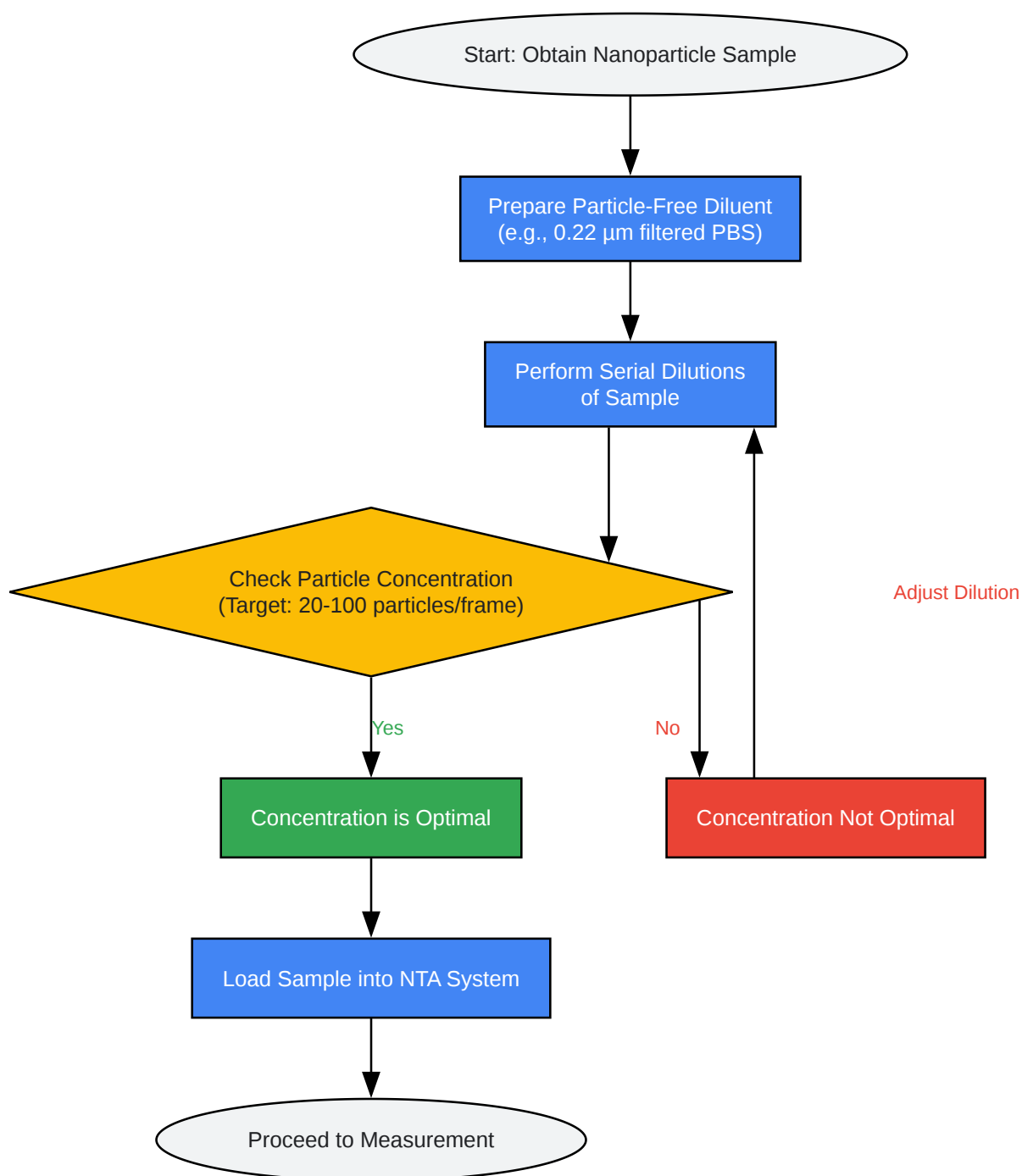
- Ensure that the analysis parameters (e.g., minimum track length) are appropriate.
- Review the size distribution and concentration data. Check for consistency across replicate measurements.

## Mandatory Visualizations



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Caption: Troubleshooting workflow for small nanoparticle detection issues in NTA.



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Caption: Recommended sample preparation workflow for NTA analysis.

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